Cevine hydrochloride
Description
Cevine hydrochloride is a triterpene alkaloid derived from plants in the Veratrum genus, such as Veratrum album and Veratrum viride. Structurally, it contains a hemiacetal functional group and a steroidal backbone with hydroxyl and amine substituents . Its reactivity with halogenated aldehydes (e.g., chloral, bromal) in carbon disulfide (CS₂) solutions forms insoluble ether adducts, a property exploited for qualitative chemical testing . These reactions produce crystalline solids with distinct melting points (e.g., 209°C for the cevine-chloral adduct), and the stoichiometric loss of reactants during synthesis (~26–27% for chloral) highlights its precise binding behavior .
Properties
CAS No. |
6363-63-9 |
|---|---|
Molecular Formula |
C27H44ClNO8 |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22R,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol;hydrochloride |
InChI |
InChI=1S/C27H43NO8.ClH/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25;/h14-20,29-35H,4-13H2,1-3H3;1H/t14-,15-,16-,17-,18-,19+,20-,21-,22+,23+,24+,25+,26-,27+;/m0./s1 |
InChI Key |
BOPCVKJJANJMDO-GZZQGWMXSA-N |
SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@]6([C@@H](CC7)O)O)C)O)O)O)(C)O.Cl |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |
Related CAS |
124-98-1 (Parent) |
Synonyms |
cevin cevine cevine hydrochloride cevine hydrochloride-hydrate cevine potassium salt sabadinine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cevadine
Cevadine, another Veratrum alkaloid, shares structural similarities with cevine but differs in functional groups and reactivity:
- Reactivity with Halogenated Aldehydes :
| Compound | Reactant | Product Melting Point (°C) | Reactant Loss (%) | |
|---|---|---|---|---|
| Cevadine | Chloral | 220 | — | |
| Cevine | Chloral | 209 | 27.20 |
Cevadine’s adducts exhibit higher thermal stability (melting point 220°C vs. 209°C for cevine), suggesting stronger intermolecular forces in its crystalline structure. Unlike cevine, cevadine’s residual resinous material retains its original alkaloid properties post-reaction, indicating incomplete conversion .
Veracevine and Cevagenine
These triterpene alkaloids, like cevine, undergo transformations under acidic conditions (e.g., Bi₂O₃/AcOH system) to form hydroxy-δ-lactone derivatives. Key differences include:
- Reaction Pathways :
- Physiological Implications: Additive products (e.g., cevine-chloral) may retain the bioactivity of both reactants, whereas lactone derivatives likely exhibit novel pharmacological profiles due to altered ring systems .
Cevimeline Hydrochloride
Though name-similar, cevimeline hydrochloride (C₁₀H₁₇NOS·HCl·½H₂O) is a synthetic muscarinic agonist used for xerostomia, unrelated to cevine’s triterpene structure. Its HPLC detection limits (5 ng/mL in blood) and metabolism pathways (e.g., urine retention time: 29 min) highlight its pharmaceutical optimization, contrasting with cevine’s natural alkaloid focus .
Research Findings and Implications
- Synthetic Utility : Cevine’s adducts serve as models for studying alkaloid-halogen interactions, with applications in developing water-detection assays .
- Structural Insights : Melting point disparities between cevine and cevadine adducts underscore the role of hydroxyl and amine groups in crystal packing .
- Biological Relevance : The retention of cevadine’s properties in adducts vs. cevine’s transformative reactivity suggests divergent mechanisms in alkaloid-based drug design .
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